molecular formula C10H15NO2S B13640378 1-Phenylbutane-1-sulfonamide

1-Phenylbutane-1-sulfonamide

Katalognummer: B13640378
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: DZDOEBOCDREVST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylbutane-1-sulfonamide is a sulfonamide compound characterized by a phenyl group attached to a butane chain, which is further connected to a sulfonamide group. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their medicinal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 1-phenylbutane with sulfonyl chloride in the presence of a base such as pyridine. Another method includes the use of sodium sulfinates and amines, mediated by ammonium iodide, to form the sulfonamide .

Industrial Production Methods: Industrial production of sulfonamides typically involves large-scale reactions using sulfonyl chlorides and amines. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenylbutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 1-Phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

1-Phenylbutane-1-sulfonamide can be compared with other sulfonamide compounds such as:

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its phenyl and butane groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial production.

Eigenschaften

Molekularformel

C10H15NO2S

Molekulargewicht

213.30 g/mol

IUPAC-Name

1-phenylbutane-1-sulfonamide

InChI

InChI=1S/C10H15NO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,11,12,13)

InChI-Schlüssel

DZDOEBOCDREVST-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC=CC=C1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.